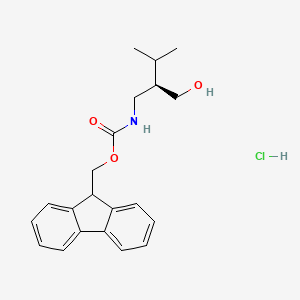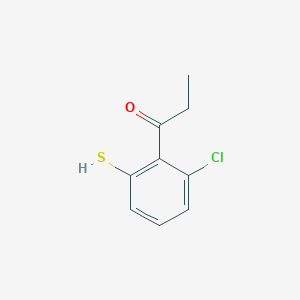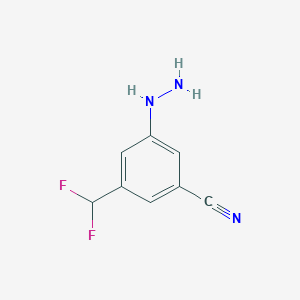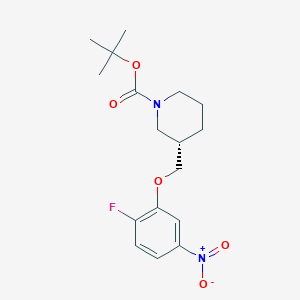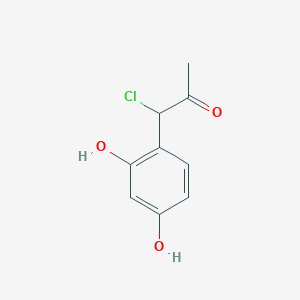
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features both an amino acid structure and a substituted imidazole ring
Métodos De Preparación
The synthesis of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 2,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced to the imidazole ring.
Amino acid synthesis: The final step involves the incorporation of the amino acid moiety, which can be achieved through standard peptide synthesis techniques.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous-flow reactors and other advanced techniques .
Análisis De Reacciones Químicas
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis due to its amino acid structure.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The amino acid moiety allows the compound to be incorporated into peptides or proteins, affecting their structure and function .
Comparación Con Compuestos Similares
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can be compared with other similar compounds, such as:
Histidine: Another amino acid with an imidazole ring, but without the difluorobenzyl substitution.
2,4-Difluorobenzylamine: A simpler compound with the same benzyl group but lacking the amino acid structure.
Imidazole derivatives: Various other imidazole-containing compounds used in medicinal chemistry.
The uniqueness of this compound lies in its combination of an amino acid structure with a substituted imidazole ring, providing a versatile scaffold for drug development and biochemical studies .
Propiedades
Fórmula molecular |
C13H13F2N3O2 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[5-[(2,4-difluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-8-2-1-7(9(15)4-8)3-11-12(18-6-17-11)5-10(16)13(19)20/h1-2,4,6,10H,3,5,16H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
Clave InChI |
AQZDFPKLBWSPLO-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


